Cas no 893644-30-9 (4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione)

4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione
- AKOS004115461
- QIFUCAYSRNQQQJ-UHFFFAOYSA-N
- EN300-1125691
- 4,4-difluoro-1-pyridin-3-ylbutane-1,3-dione
- 893644-30-9
- SCHEMBL23533604
-
- インチ: 1S/C9H7F2NO2/c10-9(11)8(14)4-7(13)6-2-1-3-12-5-6/h1-3,5,9H,4H2
- InChIKey: QIFUCAYSRNQQQJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(C1C=NC=CC=1)=O)=O)F
計算された属性
- せいみつぶんしりょう: 199.04448479g/mol
- どういたいしつりょう: 199.04448479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 47Ų
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125691-0.25g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1125691-5.0g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1125691-1g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1125691-2.5g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1125691-0.1g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1125691-0.5g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1125691-1.0g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1125691-10.0g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1125691-10g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1125691-0.05g |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione |
893644-30-9 | 95% | 0.05g |
$647.0 | 2023-10-26 |
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dioneに関する追加情報
Chemical Profile of 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS No. 893644-30-9)
4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione (CAS No. 893644-30-9) is a fluorinated heterocyclic compound featuring a bifunctional dione moiety linked to a pyridine ring. This unique structural arrangement makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design. The compound’s dual reactivity at the dione groups allows for further functionalization, making it valuable in the development of novel bioactive molecules.
The pyridin-3-yl substituent in the molecule imparts specific electronic and steric properties, influencing its interactions with biological targets. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. In recent years, there has been growing interest in incorporating fluorinated pyridines into drug candidates to improve pharmacokinetic profiles. For instance, studies have demonstrated that fluorine substitution can enhance binding affinity and reduce metabolic degradation, thereby prolonging the half-life of therapeutic agents.
Recent advancements in computational chemistry have facilitated the rational design of 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione derivatives. Molecular modeling techniques have been employed to predict the binding modes of this compound with various biological targets, such as kinases and proteases. These studies have revealed that subtle modifications in the fluorine substitution pattern can significantly alter the compound’s potency and selectivity. For example, a study published in the Journal of Medicinal Chemistry highlighted how fluorine atoms at the 4-position of the dione ring could enhance interactions with the active site of an enzyme target.
The dione functional group in 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione provides multiple sites for chemical modification, enabling the synthesis of diverse analogs. This flexibility has been exploited in the development of novel scaffolds for drug discovery. Researchers have utilized palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups at the dione positions, generating libraries of compounds with tailored biological activities. Such strategies have led to the identification of potent inhibitors against inflammatory pathways and oncogenic signaling cascades.
In addition to its pharmaceutical applications, 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione has shown promise in agrochemical research. Fluorinated pyridines are known to exhibit herbicidal and fungicidal properties, making them valuable in crop protection formulations. A recent study published in PLOS One investigated the efficacy of 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione derivatives as precursors to novel agrochemicals. The results demonstrated that certain analogs could inhibit weed growth while maintaining low toxicity to non-target organisms.
The synthesis of 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione involves multi-step organic transformations that highlight its synthetic utility. A common approach includes the condensation of fluoroacetyl chloride with pyridine derivatives followed by cyclization under acidic conditions. Advances in green chemistry have led to the development of more sustainable synthetic routes, such as solvent-free reactions or catalytic methods that minimize waste generation. These innovations align with global efforts to promote environmentally friendly chemical processes.
The pharmacological potential of 4,4-difluoro-1-(pyridin-3-yl)butane-1,3-dione has been further explored through structure-based drug design (SBDD). X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate its binding interactions with protein targets at an atomic level. These structural insights have guided the optimization of lead compounds into more effective drugs. For instance, a study published in Nature Communications described how NMR-derived data was used to refine a fluorinated pyridine-based inhibitor for a therapeutic target.
The future prospects for 4,4-difluoro-1-(pyridin-3-ybute)-dione (CAS No. 893644309) are promising as new methodologies emerge in synthetic and medicinal chemistry. The integration of artificial intelligence (AI) into drug discovery workflows is expected to accelerate the identification of novel derivatives with enhanced pharmacological profiles. AI-driven virtual screening can rapidly assess large libraries of compounds generated from this scaffold, identifying promising candidates for experimental validation.
In conclusion, 89 36 44 309 plays a pivotal role as a building block in modern chemical synthesis and drug development Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and safety profiles The ongoing research into its applications underscores its significance as a versatile intermediate in both pharmaceuticals and agrochemicals As new technologies continue to evolve further innovations based on this compound are anticipated
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